molecular formula C11H12BrNO B11863301 (R)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol

(R)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol

Cat. No.: B11863301
M. Wt: 254.12 g/mol
InChI Key: KGYQXVCKOAUSHD-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(5-Bromo-1H-indol-3-yl)propan-2-ol is a chemical compound that features an indole ring substituted with a bromine atom at the 5-position and a propanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Bromo-1H-indol-3-yl)propan-2-ol typically involves the bromination of an indole derivative followed by the introduction of a propanol group. One common method involves the bromination of 1H-indole at the 5-position using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 5-bromo-1H-indole is then subjected to a Grignard reaction with a suitable propanol derivative to yield the desired product.

Industrial Production Methods

Industrial production of ®-1-(5-Bromo-1H-indol-3-yl)propan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Bromo-1H-indol-3-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted indole.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 1-(5-Bromo-1H-indol-3-yl)propan-2-one.

    Reduction: Formation of 1-(1H-indol-3-yl)propan-2-ol.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-(5-Bromo-1H-indol-3-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(5-Bromo-1H-indol-3-yl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom and the indole ring play crucial roles in binding to target proteins or enzymes, potentially modulating their activity. The propanol group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-1H-indol-3-yl)ethanol: Similar structure but with an ethanol group instead of a propanol group.

    1-(5-Bromo-1H-indol-3-yl)methanol: Similar structure but with a methanol group instead of a propanol group.

    1-(5-Chloro-1H-indol-3-yl)propan-2-ol: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

®-1-(5-Bromo-1H-indol-3-yl)propan-2-ol is unique due to the specific combination of the bromine atom and the propanol group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

(2R)-1-(5-bromo-1H-indol-3-yl)propan-2-ol

InChI

InChI=1S/C11H12BrNO/c1-7(14)4-8-6-13-11-3-2-9(12)5-10(8)11/h2-3,5-7,13-14H,4H2,1H3/t7-/m1/s1

InChI Key

KGYQXVCKOAUSHD-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CC1=CNC2=C1C=C(C=C2)Br)O

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)Br)O

Origin of Product

United States

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